molecular formula C13H18N2O4S2 B12735668 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*)))- CAS No. 90821-69-5

4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*)))-

Cat. No.: B12735668
CAS No.: 90821-69-5
M. Wt: 330.4 g/mol
InChI Key: IQAYVBOQSTUQBD-AZTOOPQRSA-N
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Description

4-Thia-1-azabicyclo(320)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*))) is a complex organic compound It belongs to the class of bicyclic compounds containing a thia and azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*))) typically involves multiple steps:

    Formation of the bicyclic core: This step involves the construction of the thia and azabicyclo structure through cyclization reactions.

    Functionalization: Introduction of the carboxylic acid, hydroxyethyl, and piperidinylthio groups through various organic reactions such as esterification, reduction, and substitution.

    Purification: The final compound is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes with optimization for cost, yield, and safety. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions can occur at the keto group, converting it to a hydroxyl group.

    Substitution: The piperidinylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*))) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: These antibiotics share a similar bicyclic structure but differ in their functional groups.

    Cephalosporins: Another class of antibiotics with a similar core structure but different side chains.

    Carbapenems: These compounds also have a bicyclic structure and are used as antibiotics.

Uniqueness

4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*))) is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

90821-69-5

Molecular Formula

C13H18N2O4S2

Molecular Weight

330.4 g/mol

IUPAC Name

(5R,6R)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-piperidin-4-ylsulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H18N2O4S2/c1-6(16)8-10(17)15-9(12(18)19)13(21-11(8)15)20-7-2-4-14-5-3-7/h6-8,11,14,16H,2-5H2,1H3,(H,18,19)/t6-,8-,11-/m1/s1

InChI Key

IQAYVBOQSTUQBD-AZTOOPQRSA-N

Isomeric SMILES

C[C@H]([C@H]1[C@@H]2N(C1=O)C(=C(S2)SC3CCNCC3)C(=O)O)O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCNCC3)C(=O)O)O

Origin of Product

United States

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